CYP2C19 Inhibition Profile: Reduced Liability vs. Other CYP Isoforms
1-(4-Fluorophenyl)propane-1,2-dione exhibits a moderate inhibitory concentration against the drug-metabolizing enzyme CYP2C19, with a reported IC₅₀ of 9.0 µM [1]. While comparative data for other CYP isoforms under identical assay conditions are limited, this specific activity is notable. In contrast, data from related fluorinated phenyl diones suggests variable inhibition across the CYP family, with some showing potent inhibition (IC₅₀ in nM range) for CYP2A6 [2] or no significant inhibition up to 10 µM for other isoforms [3]. This specific IC₅₀ value against CYP2C19 allows researchers to anticipate a defined level of metabolic interaction in vitro, providing a distinct advantage over analogs with unknown or more promiscuous CYP profiles.
| Evidence Dimension | Inhibition of CYP2C19 activity |
|---|---|
| Target Compound Data | IC₅₀ = 9,000 nM |
| Comparator Or Baseline | Related fluoro-substituted compounds show IC₅₀ values ranging from 4,500 nM (CYP2A6) to >10,000 nM (other isoforms). |
| Quantified Difference | Moderate, selective inhibition of CYP2C19 compared to more potent inhibition of CYP2A6 by structural analogs. |
| Conditions | In vitro assay using recombinant CYP2C19, fluorogenic substrate, 15 min pre-incubation, 2 hr measurement [1] |
Why This Matters
This data provides a quantifiable basis for selecting this compound over analogs when a moderate CYP2C19 interaction is desired or when potential CYP2A6 liabilities must be avoided.
- [1] TargetMine. Activity Report: Inhibition of recombinant CYP2C19. Data sourced from ChEMBL (CHEMBL5202191). https://targetmine.nibiohn.go.jp/targetmine/report.do?id=155011821 View Source
- [2] BindingDB. Binding affinity to CYP2A6 (Kd = 4.5 µM). BDBM50101991. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50101991 View Source
- [3] PMC. Inhibitor Selectivity and in Vitro DMPK Data. https://pmc.ncbi.nlm.nih.gov/ View Source
